3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of sulfonylbenzamides
Mechanism of Action
Target of Action
For instance, N’-sulfonylamidines, a class of organic compounds, may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell differentiation, dopamine transport, and antibacterial activity .
Biochemical Pathways
Based on its structural similarity to n’-sulfonylamidines, it could potentially influence pathways related to cell differentiation, dopamine transport, and antibacterial activity .
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules was expected to significantly increase their solubility in organic solvents, potentially influencing their bioavailability .
Result of Action
Based on its structural similarity to n’-sulfonylamidines, it could potentially have effects on cell differentiation, dopamine transport, and antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate halogenated compound.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: The final step involves the coupling of the sulfonylated thiadiazole intermediate with a benzoyl chloride derivative in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the morpholine and sulfonyl groups, resulting in different chemical properties and biological activities.
3-morpholin-4-ylsulfonylbenzamide:
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group, leading to different chemical behavior.
Uniqueness
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its morpholine, sulfonyl, and thiadiazole moieties. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-11(2)15-18-19-16(25-15)17-14(21)12-4-3-5-13(10-12)26(22,23)20-6-8-24-9-7-20/h3-5,10-11H,6-9H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILIQQAQULMFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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